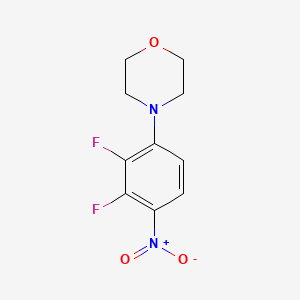
4-(2,3-Difluoro-4-nitrophenyl)morpholine
描述
4-(2,3-Difluoro-4-nitrophenyl)morpholine is an organic compound characterized by the presence of a morpholine ring attached to a difluoro-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Difluoro-4-nitrophenyl)morpholine typically involves a nucleophilic aromatic substitution reaction. The starting material, 2,3-difluoro-4-nitrobenzene, undergoes a substitution reaction with morpholine. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, and in a solvent like tetrahydrofuran. The reaction mixture is maintained at a low temperature to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of simulated moving bed chromatography can further enhance the separation and purification of the compound .
化学反应分析
Types of Reactions
4-(2,3-Difluoro-4-nitrophenyl)morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and ammonium chloride.
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron and ammonium chloride in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Reduction: 4-(2,3-Difluoro-4-aminophenyl)morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2,3-Difluoro-4-nitrophenyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets, such as enzymes and receptors
作用机制
The mechanism of action of 4-(2,3-Difluoro-4-nitrophenyl)morpholine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes by binding to their active sites. The presence of the nitro group and the difluoro substitution enhances its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
- 4-(2-Fluoro-4-nitrophenyl)morpholine
- 3-Fluoro-4-morpholinoaniline
Uniqueness
4-(2,3-Difluoro-4-nitrophenyl)morpholine is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The difluoro substitution pattern can enhance the compound’s stability and its interaction with biological targets compared to similar compounds with only one fluorine atom .
属性
IUPAC Name |
4-(2,3-difluoro-4-nitrophenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O3/c11-9-7(13-3-5-17-6-4-13)1-2-8(10(9)12)14(15)16/h1-2H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBVZLCQIVCUKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C=C2)[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














